molecular formula C11H22N2O2 B1388082 tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate CAS No. 862718-31-8

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate

Cat. No.: B1388082
CAS No.: 862718-31-8
M. Wt: 214.3 g/mol
InChI Key: GZGQZAUMPALUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a cyclopropyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a protecting group for amines. The reaction conditions typically include mild temperatures and the presence of catalysts to ensure high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate exerts its effects involves interactions with molecular targets and pathways. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl (3-amino-2-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where such properties are desired .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGQZAUMPALUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Reactant of Route 5
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate
Reactant of Route 6
tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.